molecular formula C14H13N3O5 B2643382 (7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid CAS No. 1326864-64-5

(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid

Cat. No.: B2643382
CAS No.: 1326864-64-5
M. Wt: 303.274
InChI Key: PEPQLUXVAQRUMU-UHFFFAOYSA-N
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Description

(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core with methoxy and acetic acid functional groups

Scientific Research Applications

Chemistry

In chemistry, (7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an anticancer, antiviral, and antimicrobial agent.

Medicine

In medicine, this compound is being investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a promising candidate for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that some compounds with similar structures have been found to stimulate Toll-like receptor 4 (TLR4) in human and mouse cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindole core, followed by the introduction of methoxy groups and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often emphasizes optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoindole derivatives, such as:

  • (4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid
  • (7,8-dimethoxy-4-oxo-3H-pyrimido[5,4-b]indole)

Uniqueness

What sets (7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of methoxy groups and the acetic acid moiety enhances its reactivity and potential for interaction with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-21-9-3-7-8(4-10(9)22-2)16-13-12(7)15-6-17(14(13)20)5-11(18)19/h3-4,6,16H,5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPQLUXVAQRUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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